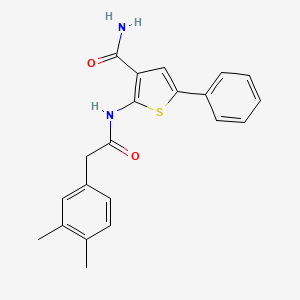

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(3,4-dimethylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-13-8-9-15(10-14(13)2)11-19(24)23-21-17(20(22)25)12-18(26-21)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOFDSSERIRRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Acylation Reaction: The starting material, 3,4-dimethylphenylacetic acid, undergoes acylation with thionyl chloride to form 3,4-dimethylphenylacetyl chloride.

Amidation Reaction: The 3,4-dimethylphenylacetyl chloride is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, such as anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related analogs:

Key Observations :

Biological Activity

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide, identified by its CAS number 946255-40-9, is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the synthesis, biological evaluations, and therapeutic applications of this compound based on diverse scientific literature.

- Molecular Formula: C21H20N2O2S

- Molecular Weight: 364.5 g/mol

- Structure: The compound features a thiophene ring substituted with a carboxamide group and an acetamido moiety attached to a dimethylphenyl group.

Synthesis

The synthesis of 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring: Utilizing the Gewald reaction to synthesize the thiophene framework.

- Introduction of the Phenyl Group: Achieved through Suzuki-Miyaura cross-coupling reactions.

- Attachment of the Carboxamide Group: Via amidation reactions involving appropriate amines and carboxylic acid derivatives.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide have shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. These compounds often exert their effects by modulating cell cycle progression and promoting oxidative stress within cancer cells.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's disease. Research has shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress and amyloid-beta toxicity.

Case Studies

The biological activity of 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide may involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in neurotransmitter degradation (AChE/BChE), leading to increased levels of acetylcholine.

- Receptor Modulation: It could interact with various receptors implicated in neuroprotection and cancer signaling pathways.

- DNA Intercalation: Potential intercalation into DNA may disrupt replication and transcription processes in rapidly dividing cells.

Q & A

Q. How do stability studies in biological matrices inform formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.